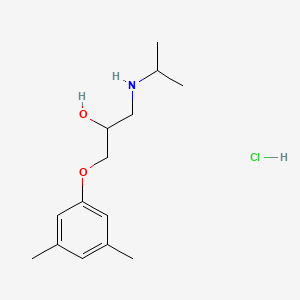![molecular formula C17H16Cl2N2O2S B5042146 N-[(2,3-dichlorophenyl)carbamothioyl]-4-propoxybenzamide CAS No. 6445-44-9](/img/structure/B5042146.png)
N-[(2,3-dichlorophenyl)carbamothioyl]-4-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,3-dichlorophenyl)carbamothioyl]-4-propoxybenzamide is a synthetic organic compound with a molecular formula of C17H16Cl2N2O2S This compound is characterized by the presence of a dichlorophenyl group, a carbamothioyl group, and a propoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dichlorophenyl)carbamothioyl]-4-propoxybenzamide typically involves the reaction of 2,3-dichloroaniline with carbon disulfide to form the corresponding thiourea derivative. This intermediate is then reacted with 4-propoxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dichlorophenyl)carbamothioyl]-4-propoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to an amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2,3-dichlorophenyl)carbamothioyl]-4-propoxybenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2,3-dichlorophenyl)carbamothioyl]-4-propoxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved often include disruption of cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-[(2,3-dichlorophenyl)carbamothioyl]-3-fluorobenzamide
- N-[(2,3-dichlorophenyl)carbamothioyl]-3-propoxybenzamide
- N-{[(2,3-dichlorophenyl)carbamothioyl]amino}acetamide
Uniqueness
N-[(2,3-dichlorophenyl)carbamothioyl]-4-propoxybenzamide is unique due to its specific structural features, such as the propoxy group attached to the benzamide moiety This structural variation can lead to different chemical reactivity and biological activity compared to similar compounds
Properties
IUPAC Name |
N-[(2,3-dichlorophenyl)carbamothioyl]-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2S/c1-2-10-23-12-8-6-11(7-9-12)16(22)21-17(24)20-14-5-3-4-13(18)15(14)19/h3-9H,2,10H2,1H3,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTKMUZAYKFWLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50367731 |
Source


|
| Record name | STK017014 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6445-44-9 |
Source


|
| Record name | STK017014 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-benzyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5042066.png)


![dimethyl 2-[(E)-1,3-bis(dimethylamino)prop-2-enylidene]propanedioate](/img/structure/B5042080.png)
![N-[[2-(trifluoromethyl)phenyl]methyl]-1,3-benzodioxol-5-amine](/img/structure/B5042082.png)
![N-[4-(anilinocarbonyl)phenyl]-4-methoxybenzamide](/img/structure/B5042087.png)
![N-(2-bromophenyl)-2-[4-[(4-fluorophenyl)sulfamoyl]phenoxy]acetamide](/img/structure/B5042093.png)
![N,N-diethyl-2-[4-({4-[(2-methylphenyl)thio]-1-piperidinyl}carbonyl)-1H-1,2,3-triazol-1-yl]acetamide](/img/structure/B5042102.png)
![1-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-(4-methyl-1,2,5-oxadiazol-3-yl)piperazine](/img/structure/B5042108.png)

![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5042117.png)
![2-(4-iodophenyl)-3H-benzo[f]chromen-3-one](/img/structure/B5042122.png)

![(5Z)-5-benzylidene-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5042134.png)
